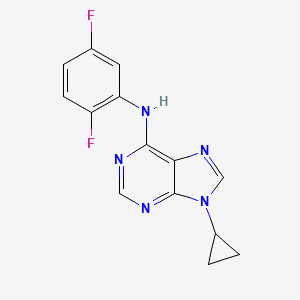

9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine

Description

Properties

IUPAC Name |

9-cyclopropyl-N-(2,5-difluorophenyl)purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2N5/c15-8-1-4-10(16)11(5-8)20-13-12-14(18-6-17-13)21(7-19-12)9-2-3-9/h1,4-7,9H,2-3H2,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOKTCJKBPNTAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC3=C(N=CN=C32)NC4=C(C=CC(=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 9-Cyclopropyl-6-Chloro-9H-Purine

Step 1: Alkylation of 6-Chloro-9H-Purine

6-Chloro-9H-purine is reacted with cyclopropyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction proceeds via an SN2 mechanism, replacing the N9 hydrogen with a cyclopropyl group.

Yield : 45–60% after silica gel chromatography (acetone/dichloromethane, 5:95).

Substitution at the 6-Position

Step 2: Reaction with 2,5-Difluoroaniline

9-Cyclopropyl-6-chloro-9H-purine is heated with 2,5-difluoroaniline in n-butanol at 110°C for 12 hours, using N,N-diisopropylethylamine (DIPEA) as a base. The chlorine at C6 is displaced via nucleophilic aromatic substitution.

Yield : 70–85% after purification.

Synthetic Route 2: Palladium-Catalyzed Coupling

Buchwald-Hartwig Amination

An alternative method employs palladium-catalyzed coupling to introduce the 2,5-difluorophenylamine group. This approach avoids harsh conditions and improves regioselectivity.

Procedure :

9-Cyclopropyl-6-chloro-9H-purine, 2,5-difluoroaniline, Pd(OAc)₂, Xantphos, and K₂CO₃ are refluxed in dioxane at 100°C for 24 hours.

Optimization and Challenges

Solvent and Base Selection

Regioselectivity Control

The 9-position’s reactivity is enhanced by electron-withdrawing groups (e.g., Cl at C6), directing alkylation to N9 rather than N7.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) shows ≥95% purity for optimized routes.

Comparative Analysis of Methods

| Parameter | Route 1 (Classical) | Route 2 (Catalytic) |

|---|---|---|

| Yield | 70–85% | 60–75% |

| Reaction Time | 24 hours | 24 hours |

| Byproducts | <5% | <10% |

| Scalability | High | Moderate |

Route 1 is more cost-effective for large-scale synthesis, while Route 2 offers better tolerance for sensitive functional groups.

Industrial-Scale Considerations

Cost of Raw Materials

-

Cyclopropyl bromide : ~$120/g (Sigma-Aldrich).

-

2,5-Difluoroaniline : ~$80/g (Thermo Fisher).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.

Reduction: Reduction reactions may yield reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the purine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways. For example, it may inhibit enzyme activity or alter gene expression.

Comparison with Similar Compounds

Key Observations :

- N9 Substituents: Cyclopropyl’s small, rigid structure may reduce metabolic degradation compared to bulkier groups like isopropyl or cyclopentyl.

- C6 Substituents: Fluorinated aryl groups (e.g., 2,5-difluorophenyl) improve lipophilicity and binding to hydrophobic pockets in target proteins. The 3,5-difluorophenyl analog () showed nanomolar inhibition of trypanosomal proteases, suggesting the target compound’s 2,5-difluoro configuration may alter binding kinetics .

Physicochemical and Structural Insights

- Crystallography : Analogs like 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine () exhibit planar purine rings with substituents influencing crystal packing via weak C–H···N and π-π interactions. The cyclopropyl group’s rigidity may promote tighter molecular packing compared to flexible chains .

- Ethyl and isopropyl substituents offer intermediate logP values, whereas cyclopropyl may balance rigidity and solubility .

Biological Activity

Chemical Profile

9-Cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine (CAS No. 2640889-39-8) is a synthetic organic compound belonging to the purine class, characterized by a cyclopropyl group and a difluorophenyl moiety attached to the purine core. Its molecular formula is , with a molecular weight of 287.27 g/mol. The compound is notable for its potential biological activities, particularly in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Cyclopropylation : Introduction of the cyclopropyl group.

- Purine Ring Formation : Construction of the purine ring system through cyclization reactions.

- Substitution Reactions : Attachment of the 2,5-difluorophenyl group via nucleophilic aromatic substitution.

The biological activity of 9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine is primarily mediated through its interactions with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or modulator in various biochemical pathways, including:

- Enzyme Inhibition : Targeting enzymes involved in purine metabolism.

- Receptor Modulation : Interacting with cellular receptors to influence signaling pathways.

- DNA/RNA Interactions : Potentially affecting nucleic acid processes like replication and transcription .

Antiviral and Anticancer Properties

Research has indicated that compounds similar to 9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine exhibit promising antiviral and anticancer activities. For instance, studies have shown that modifications in the purine structure can enhance binding affinity to viral enzymes and cancer-related targets.

Case Studies

- Antiviral Activity : A study demonstrated that certain purine derivatives effectively inhibited viral replication by targeting viral polymerases, suggesting that 9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine could exhibit similar properties .

- Anticancer Activity : Research involving purine analogs has shown that they can inhibit cancer cell proliferation by interfering with nucleotide synthesis pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of 9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 9-Cyclopropyl-9H-purin-6-amine | Lacks the 2,5-difluorophenyl group | Lower binding affinity due to lack of fluorination |

| N-(2,5-Difluorophenyl)-9H-purin-6-amine | Lacks the cyclopropyl group | Reduced steric hindrance but less unique binding interactions |

| 9H-Purin-6-amine | Parent compound without substituents | Minimal biological activity compared to substituted derivatives |

The presence of both the cyclopropyl and difluorophenyl groups in 9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine enhances its pharmacokinetic profile and biological activity compared to these related compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the C6 position of a purine scaffold. For example, 2,6-dichloro-9H-purine derivatives react with 2,5-difluoroaniline under microwave-assisted conditions (110–140°C, DMF solvent, Hünig’s base) to introduce the aryl amine group. Cyclopropane substitution at N9 is achieved via alkylation using cyclopropyl halides or Mitsunobu reactions . Yield optimization requires precise control of solvent polarity (e.g., DMF vs. DMSO), stoichiometric ratios, and reaction time. Purification often employs silica column chromatography with gradient elution (5–70% ethyl acetate/hexanes) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and tautomeric forms. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion analysis). X-ray crystallography, using programs like SHELXL , resolves bond lengths and angles, particularly for cyclopropyl and difluorophenyl moieties. Purity is assessed via LC-MS (>95% by UV integration) and elemental analysis .

Q. What are the primary biological targets or pathways associated with this compound?

- Methodological Answer : Similar purine derivatives inhibit enzymes involved in nucleic acid metabolism (e.g., kinases, polymerases) or modulate cellular signaling pathways. For instance, TRK kinase inhibitors with 2,5-difluorophenyl groups show anticancer activity by disrupting tropomyosin receptor kinase signaling . Target identification often involves competitive inhibition assays (e.g., ATP-binding site competition) and cellular proliferation studies (IC₅₀ determination in cancer cell lines) .

Advanced Research Questions

Q. How do substituents (cyclopropyl, difluorophenyl) influence the compound’s structure-activity relationship (SAR) and bioavailability?

- Methodological Answer : The cyclopropyl group enhances metabolic stability by reducing oxidative metabolism in the liver, while the 2,5-difluorophenyl moiety increases lipophilicity and target binding affinity via halogen bonding. SAR studies involve synthesizing analogs with varying N9 substituents (e.g., ethyl, isopropyl) and comparing IC₅₀ values in enzyme assays. Computational docking (e.g., AutoDock Vina) predicts interactions with kinase active sites, validated by crystallographic data .

Q. What strategies are employed to resolve contradictions in crystallographic data or tautomeric forms?

- Methodological Answer : Tautomerism (e.g., N7 vs. N9 protonation) is resolved using low-temperature X-ray diffraction (100 K) and density functional theory (DFT) calculations. Discrepancies in bond angles or disorder in cyclopropyl rings are addressed by refining occupancy factors in SHELXL . Multi-conformational models and Hirshfeld surface analysis further validate electron density maps .

Q. How can synthetic yields be improved for large-scale production while maintaining stereochemical integrity?

- Methodological Answer : Continuous flow reactors minimize side reactions (e.g., dimerization) by ensuring rapid mixing and temperature control. Microwave-assisted synthesis reduces reaction times from hours to minutes. For stereosensitive steps (e.g., cyclopropane ring formation), chiral catalysts like Rh(II) complexes or enzymatic resolution (lipases) ensure enantiomeric excess >98% .

Q. What in vitro and in vivo models are appropriate for evaluating pharmacokinetic (PK) properties?

- Methodological Answer :

- In vitro : Microsomal stability assays (human liver microsomes), Caco-2 cell permeability studies, and plasma protein binding (equilibrium dialysis).

- In vivo : Rodent PK studies with IV/PO dosing; blood samples analyzed via LC-MS/MS. Metabolite identification uses high-resolution tandem MS and isotopic labeling .

Data Analysis and Optimization

Q. How are conflicting bioactivity data reconciled when the compound shows varying efficacy across cell lines?

- Methodological Answer : Dose-response curves (10 nM–100 µM) are generated to assess potency variability. Transcriptomic profiling (RNA-seq) of resistant vs. sensitive cell lines identifies compensatory pathways (e.g., MAPK/ERK activation). Combinatorial screens with standard chemotherapeutics (e.g., cisplatin) evaluate synergistic effects .

Q. What computational tools predict metabolic liabilities or off-target effects?

- Methodological Answer : Software like Schrödinger’s Metabolite Predictor identifies likely oxidation sites (e.g., cyclopropane ring opening). Off-target profiling uses kinase panels (Eurofins DiscoverX) and molecular dynamics simulations to assess binding to hERG channels or cytochrome P450 isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.